molecular formula C7H14N2O6 B11962448 Glucose ureide CAS No. 29315-87-5

Glucose ureide

Cat. No.: B11962448
CAS No.: 29315-87-5
M. Wt: 222.20 g/mol
InChI Key: FKWQEFWENKGUGF-UHFFFAOYSA-N
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Description

D-Glucosylurea is a compound with the chemical formula C7H14N2O6 It is a derivative of glucose where the glucose molecule is bonded to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of glucose with urea. One efficient method involves the use of sugar melts or solvent-free systems where simple unprotected hexoses react with urea and urea derivatives under acid catalysis. This method yields β-D-glucosylurea in high yields .

Industrial Production Methods: While specific industrial production methods for D-Glucosylurea are not extensively documented, the principles of carbohydrate chemistry and glycosylation reactions are typically applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:

    Glycosylation: Formation of glycosidic bonds.

    Hydrolysis: Cleavage of glycosidic bonds under acidic conditions.

    Oxidation and Reduction: Typical reactions involving the glucose moiety.

Common Reagents and Conditions:

    Acid Catalysts: Used in glycosylation and hydrolysis reactions.

    Oxidizing Agents: Such as nitric acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Hydrolysis Products: Glucose and urea.

    Oxidation Products: Gluconic acid derivatives.

    Reduction Products: Reduced forms of glucose derivatives.

Scientific Research Applications

D-Glucosylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets, primarily through glycosylation reactions. The glucose moiety can participate in various biochemical pathways, while the urea group can form hydrogen bonds and interact with proteins and enzymes. These interactions can modulate biological processes and enhance the stability and solubility of bioactive compounds .

Comparison with Similar Compounds

    D-Mannosylurea: Similar structure with mannose instead of glucose.

    D-Galactosylurea: Contains galactose instead of glucose.

    N-Acetyl-D-Glucosamine: A derivative of glucose with an acetyl group.

Uniqueness: D-Glucosylurea is unique due to its specific glycosylation pattern and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in selective recognition processes makes it valuable in various applications .

Properties

CAS No.

29315-87-5

Molecular Formula

C7H14N2O6

Molecular Weight

222.20 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea

InChI

InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)

InChI Key

FKWQEFWENKGUGF-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O

Origin of Product

United States

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